

# SCR-1481B1 (Metatinib Anhydrous): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Dual c-Met and VEGFR Inhibitor

**SCR-1481B1**, also known as Metatinib anhydrous, is a potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers in oncogenesis and angiogenesis. This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies used for its evaluation, aimed at researchers, scientists, and professionals in drug development.

# **Chemical Structure and Physicochemical Properties**

**SCR-1481B1** is a complex synthetic molecule. Its structure and key physicochemical properties, along with those of its free base form (Metatinib free base), are summarized below.



| Property           | SCR-1481B1 (Metatinib anhydrous)[1]                                                                                             | Metatinib free base                                                                               |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Chemical Formula   | C32H40CIF2N6O13P[1]                                                                                                             | C24H18CIF2N4O7P                                                                                   |
| Molecular Weight   | 821.12 g/mol [1]                                                                                                                | 578.85 g/mol                                                                                      |
| CAS Number         | 1174161-86-4[ <del>1</del> ]                                                                                                    | 1174161-69-3                                                                                      |
| Appearance         | White to off-white solid[1]                                                                                                     | White to off-white solid                                                                          |
| Solubility         | DMSO: ≥ 100 mg/mL (121.78 mM)[1]                                                                                                | Data not available                                                                                |
| In Vivo Solubility | ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE- $\beta$ -CD in saline)[1] ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil[1]                     | Data not available                                                                                |
| Storage Conditions | 4°C, sealed, away from<br>moisture. In solvent: -80°C (6<br>months), -20°C (1 month)[1]                                         | 4°C, sealed, away from<br>moisture and light. In solvent:<br>-80°C (6 months), -20°C (1<br>month) |
| SMILES             | O=C(C1=CN(COP(O)<br>(O)=O)C=C(C2=CC=C(F)C=C<br>2)C1=O)NC3=CC=C(C(F)=C3)<br>OC4=C(CI)C(N)=NC=C4.OCC(<br>CO)(CO)N.OCC(CO)(CO)N[1] | O=C(C1=CN(COP(O)<br>(O)=O)C=C(C2=CC=C(F)C=C<br>2)C1=O)NC3=CC=C(OC4=C(<br>Cl)C(N)=NC=C4)C(F)=C3    |

# **Biological Activity and Pharmacokinetics**

**SCR-1481B1** is a potent inhibitor of MET kinase with a reported IC50 of 1.7 nM. It also exhibits inhibitory activity against VEGFR. A phase I clinical trial of Metatinib tromethamine tablets in patients with advanced refractory solid tumors provided initial human pharmacokinetic data.



| Parameter                                            | Value                  |
|------------------------------------------------------|------------------------|
| Target(s)                                            | c-Met/HGFR, VEGFR[1]   |
| IC50 (MET Kinase)                                    | 1.7 nM                 |
| IC50 (VEGFR)                                         | Data not available     |
| Tmax (SCR-1510 metabolite)                           | ~2.0 - 3.0 hours[2][3] |
| Terminal Elimination Half-life (SCR-1510 metabolite) | 8 - 14 hours[2][3]     |
| Maximum Tolerated Dose (MTD) in Humans               | 200 mg/day[2][3]       |

# **Signaling Pathways**

**SCR-1481B1** exerts its therapeutic effects by inhibiting the c-Met and VEGFR signaling pathways, which are crucial for tumor cell proliferation, survival, migration, invasion, and angiogenesis.



Click to download full resolution via product page

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by **SCR-1481B1**.





Click to download full resolution via product page

Figure 2: Simplified VEGFR Signaling Pathway and Inhibition by SCR-1481B1.

## **Experimental Protocols**

The following are representative protocols for key assays used in the evaluation of kinase inhibitors like **SCR-1481B1**. The specific details for **SCR-1481B1** may be found in patent WO/2009/094417/A1.[1]

## In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay is fundamental for determining the direct inhibitory effect of a compound on its target kinase.

- Reagents and Materials:
  - Recombinant human c-Met or VEGFR kinase
  - Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[4]
  - ATP
  - Substrate (e.g., Poly (Glu:Tyr, 4:1))
  - SCR-1481B1 (or test compound)
  - 96-well or 384-well plates
  - Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)



- Procedure:
  - 1. Prepare serial dilutions of **SCR-1481B1** in an appropriate solvent (e.g., DMSO).
  - 2. Add the kinase, substrate, and kinase buffer to the wells of the assay plate.
  - 3. Add the diluted **SCR-1481B1** or vehicle control to the respective wells.
  - 4. Initiate the kinase reaction by adding ATP.
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).
  - 6. Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based readouts are common, where a decrease in signal corresponds to ATP consumption.
  - 7. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

### **Cell-Based Proliferation Assay (General Protocol)**

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase signaling.

- Reagents and Materials:
  - Cancer cell line with known c-Met or VEGFR pathway activation
  - Cell culture medium and supplements (e.g., FBS)
  - SCR-1481B1 (or test compound)
  - 96-well cell culture plates
  - Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Procedure:



- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- 2. Treat the cells with various concentrations of **SCR-1481B1** or vehicle control.
- 3. Incubate the cells for a specified period (e.g., 72 hours).
- 4. Add the cell viability reagent to each well according to the manufacturer's instructions.
- 5. Measure the signal (absorbance or luminescence) using a plate reader.
- 6. Determine the concentration of **SCR-1481B1** that inhibits cell growth by 50% (GI50).

# **Experimental and Developmental Workflow**

The preclinical development of a kinase inhibitor like **SCR-1481B1** typically follows a structured workflow to identify and characterize promising lead candidates.





Click to download full resolution via product page

Figure 3: General Preclinical Development Workflow for a Kinase Inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [SCR-1481B1 (Metatinib Anhydrous): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139337#scr-1481b1-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com